![molecular formula C18H15F3N4O B2900987 N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-26-5](/img/structure/B2900987.png)
N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Overview
Description
N',2-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzohydrazide is a quinoxaline derivative.
Biological Activity
N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS: 338773-26-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article presents a detailed examination of its biological activity, summarizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H15F3N4O, with a molecular weight of 360.34 g/mol. The presence of the trifluoromethyl group and the quinoxaline moiety is significant for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its antimicrobial properties and its role as an inhibitor of cholinesterase enzymes.
Antimicrobial Activity
Research has indicated that hydrazones derived from benzohydrazide, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance:
- A study synthesized several hydrazones and screened them against Mycobacterium tuberculosis and other bacterial strains. The results showed promising antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase enzymes:
- A study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide, revealing dual inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating a stronger inhibition profile for AChE .
Case Studies and Research Findings
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the hydrazone structure significantly affect biological activity:
- Trifluoromethyl Substitution : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Hydrazone Linkage : Essential for maintaining enzyme inhibition properties; specific substitutions can lead to enhanced selectivity for AChE over BuChE.
Properties
IUPAC Name |
N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-7-3-4-8-12(11)17(26)24-25(2)16-15(18(19,20)21)22-13-9-5-6-10-14(13)23-16/h3-10H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCREAFIBPVMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN(C)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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